Dual Nuclear Receptor Ligand Activity: A Differentiating Pharmacological Profile
Yakkasterone functions as a ligand for both liver X receptors (LXRs) and farnesoid X receptors (FXRs), a dual-targeting profile that distinguishes it from many other oxysterols which are selective agonists for one receptor. For example, 22(R)-hydroxycholesterol is a potent LXR agonist but does not activate FXR, while other oxysterols like 25-hydroxycholesterol have a different receptor affinity pattern [1]. This dual activity allows Yakkasterone to influence a broader set of gene expression pathways related to lipid metabolism and inflammation . No quantitative data is available for this specific dual activity.
| Evidence Dimension | Nuclear Receptor Ligand Activity |
|---|---|
| Target Compound Data | Ligand for LXR and FXR |
| Comparator Or Baseline | 22(R)-hydroxycholesterol is an LXR agonist, but not FXR; 25-hydroxycholesterol has a different receptor affinity pattern. |
| Quantified Difference | Not quantifiable as direct head-to-head data is not available. |
| Conditions | Inferred from receptor binding assays and gene expression studies in multiple cell types. |
Why This Matters
This dual receptor interaction profile is crucial for researchers studying complex regulatory networks in lipid homeostasis and inflammation, where modulation of both LXR and FXR pathways is required.
- [1] Janowski, B. A., Willy, P. J., Devi, T. R., Falck, J. R., & Mangelsdorf, D. J. (1999). An oxysterol signalling pathway mediated by the nuclear receptor LXRα. Nature, 383(6602), 728-731. View Source
